molecular formula C14H19Cl2N3OS B151867 Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- CAS No. 129340-81-4

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-

Cat. No.: B151867
CAS No.: 129340-81-4
M. Wt: 348.3 g/mol
InChI Key: PSAZROSPXPAUBU-IDMXKUIJSA-N
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Description

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-: is a complex organic compound with a molecular formula of C16H20N2O2S2 . This compound belongs to the thiazole class of heterocyclic aromatic organic compounds, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole with acetic anhydride to form N-(4-methyl-2-thiazolyl)acetamide . This intermediate is then further reacted with 1-phenylethylamine under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as halides and alkylating agents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interacting with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-: is unique due to its specific structural features and biological activity. Similar compounds include thiazole derivatives and acetamide analogs , which share some structural similarities but differ in their functional groups and biological effects.

Similar Compounds

  • Thiazole derivatives: : Compounds containing the thiazole ring structure.

  • Acetamide analogs: : Compounds with similar acetamide functional groups.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[(1S)-1-phenylethyl]amino]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.2ClH/c1-10-9-19-14(16-10)17-13(18)8-15-11(2)12-6-4-3-5-7-12;;/h3-7,9,11,15H,8H2,1-2H3,(H,16,17,18);2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZROSPXPAUBU-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(C)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CN[C@@H](C)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156144
Record name Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129340-81-4
Record name Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129340814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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